molecular formula C27H22O8 B2469215 methyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 858762-41-1

methyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate

Cat. No. B2469215
M. Wt: 474.465
InChI Key: GVNXHWVXUMAHKM-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. This provides a clear picture of the compound’s composition and structure.



Synthesis Analysis

Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This includes the starting materials, reaction conditions, catalysts, and yields. It also involves analyzing the reaction mechanism and the stereochemistry of the reaction, if applicable.



Molecular Structure Analysis

Molecular structure analysis involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the three-dimensional structure of the molecule. This includes the arrangement of atoms, the lengths and angles of chemical bonds, and the presence of any functional groups.



Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes the reactants, products, reaction conditions, and reaction mechanism. It also involves studying the kinetics and thermodynamics of the reaction.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Material Applications

A Novel Glycoside Lactone Derivative Synthesis describes the synthesis of a compound with a similar complex structure involving a glycoside ring and lactone moiety, highlighting the versatility of such compounds in synthetic organic chemistry (F. Zhang, C. Du, H. Liu, Y. Zhu, 2001).

Towards Nitroxide-Mediated Photopolymerization investigates a compound bearing a chromophore group for use in photoinitiated polymerization, showing the potential of these compounds in developing new materials with controlled polymerization techniques (Y. Guillaneuf, D. Bertin, D. Gigmes, D. Versace, J. Lalevée, J. Fouassier, 2010).

Liquid Crystalline Studies

Substituent Effects on Mesomorphic Properties of Some Liquid Crystals explores how different substituents affect the liquid crystalline properties of similar compounds. This study provides insights into the structural features that influence the mesophases of liquid crystals, which is crucial for designing materials with specific optical properties (S. Takenaka, K. Teshima, 1994).

Antimicrobial and Antifolate Properties

Synthesis and Antifolate Properties of 5,10-Ethano-5,10-dideazaaminopterin demonstrates the antifolate properties of a related compound, emphasizing its potential therapeutic applications and the importance of such compounds in medicinal chemistry (J. Degraw, P. H. Christie, W. T. Colwell, F. M. Sirotnak, 1992).

Antibacterial Effects and Synthesized New Derivatives of 4-hydroxy-chromen-2-one reports the synthesis and antibacterial activity of chromenone derivatives, suggesting the utility of similar structures in developing new antimicrobial agents (A. Behrami, Florent Dobroshi, 2019).

Safety And Hazards

Safety and hazard analysis involves studying the compound’s toxicity, flammability, and environmental impact. This includes understanding the precautions that need to be taken while handling the compound, and the procedures for its safe disposal.


Future Directions

Future directions could involve further studies on the compound’s properties, synthesis of analogs, exploration of its uses, and development of methods for its large-scale production.


I hope this general outline helps! If you have a specific compound or topic in mind, feel free to ask!


properties

IUPAC Name

methyl 4-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxochromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O8/c1-16-26(35-20-10-6-18(7-11-20)27(30)32-3)25(29)22-13-12-21(14-24(22)34-16)33-15-23(28)17-4-8-19(31-2)9-5-17/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNXHWVXUMAHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)C3=CC=C(C=C3)OC)OC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate

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